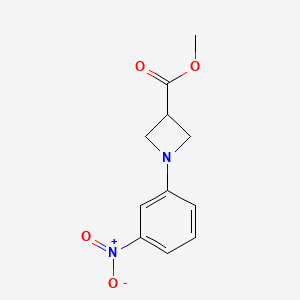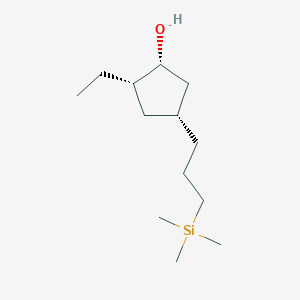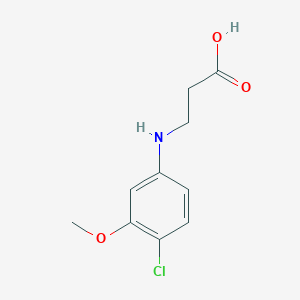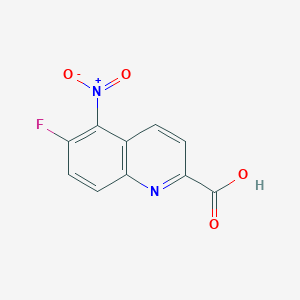
5-Iodo-2,4-dimethylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-2,4-dimethylpyrimidine is a halogenated pyrimidine derivative with the molecular formula C6H7IN2. This compound is characterized by the presence of an iodine atom at the 5th position and two methyl groups at the 2nd and 4th positions of the pyrimidine ring. Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine and are widely studied due to their biological and chemical significance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2,4-dimethylpyrimidine typically involves the iodination of 2,4-dimethylpyrimidine. One common method is the reaction of 2,4-dimethylpyrimidine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or chloroform at a temperature range of 0-25°C to ensure selective iodination at the 5th position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the product. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 5-Iodo-2,4-dimethylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. For example, palladium-catalyzed cross-coupling reactions with organometallic reagents can introduce different functional groups at the 5th position.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Palladium-Catalyzed Reactions: These reactions often use palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), in the presence of bases like potassium carbonate or sodium hydroxide.
Solvents: Common solvents include dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile.
Major Products:
Substituted Pyrimidines: Depending on the nucleophile used, various substituted pyrimidines can be synthesized. For example, coupling with phenylboronic acid yields 5-phenyl-2,4-dimethylpyrimidine.
Aplicaciones Científicas De Investigación
5-Iodo-2,4-dimethylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound is studied for its potential antiviral and anticancer properties. It serves as a precursor for the synthesis of nucleoside analogs, which are important in antiviral therapies.
Industry: In the chemical industry, it is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Iodo-2,4-dimethylpyrimidine is primarily related to its ability to participate in nucleophilic substitution reactions. The iodine atom at the 5th position is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in the synthesis of various derivatives, which can interact with biological targets such as enzymes and receptors. The exact molecular targets and pathways depend on the specific derivative being studied.
Comparación Con Compuestos Similares
5-Iodo-2,4-dimethoxypyrimidine: Similar in structure but with methoxy groups instead of methyl groups.
5-Bromo-2,4-dimethylpyrimidine: Contains a bromine atom instead of iodine.
2,4-Dimethylpyrimidine: Lacks the halogen atom at the 5th position.
Uniqueness: 5-Iodo-2,4-dimethylpyrimidine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. The iodine atom’s larger size and higher reactivity compared to bromine or chlorine make it particularly useful in certain synthetic applications, such as cross-coupling reactions.
Propiedades
Fórmula molecular |
C6H7IN2 |
|---|---|
Peso molecular |
234.04 g/mol |
Nombre IUPAC |
5-iodo-2,4-dimethylpyrimidine |
InChI |
InChI=1S/C6H7IN2/c1-4-6(7)3-8-5(2)9-4/h3H,1-2H3 |
Clave InChI |
BQANPURTBPZZJX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC=C1I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B11876468.png)


![1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11876478.png)



![N-[tert-Butyl(dimethyl)silyl]-3-methyl-1,2-thiazol-5-amine](/img/structure/B11876509.png)




![8-Quinolinol, 7-[(diethylamino)methyl]-](/img/structure/B11876545.png)

